Nicotine 1-N-oxide
Description
Classification and Chemical Derivation within Nicotine (B1678760) Alkaloids
Nicotine 1-N-oxide is classified as a pyridine (B92270) N-oxide and an N-alkylpyrrolidine. nih.gov It belongs to a class of organic compounds known as pyrrolidinylpyridines, which are characterized by a pyrrolidine (B122466) ring linked to a pyridine ring. hmdb.ca As a derivative of (S)-nicotine, it is functionally related to its parent compound. nih.gov The chemical formula for this compound is C₁₀H₁₄N₂O. nih.gov
The formation of this compound from nicotine is an oxidation reaction. ontosight.aismolecule.com This conversion can be achieved synthetically using oxidizing agents like hydrogen peroxide. smolecule.com In biological systems, the transformation is a metabolic process. Specifically, the N-oxidation of nicotine is mediated by the enzyme flavin-containing monooxygenase 3 (FMO3). nih.govumaryland.edufoodb.ca This metabolic pathway is stereoselective. ncats.io In humans, the process is highly selective for the formation of the trans-isomer of nicotine N'-oxide. nih.gov
It is important to distinguish this compound from its isomer, Nicotine 1'-N-oxide, where the oxidation occurs on the nitrogen of the pyrrolidine ring. Both are metabolites of nicotine, but they are distinct compounds with different formation pathways and characteristics. nih.govacs.org Nicotine can also be oxidized at both nitrogen atoms to form nicotine-1,1'-di-N-oxide. acs.org
| Identifier | Value |
|---|---|
| IUPAC Name | 3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium nih.gov |
| Molecular Formula | C₁₀H₁₄N₂O nih.gov |
| Molecular Weight | 178.23 g/mol nih.gov |
| CAS Registry Number | 2820-55-5 nih.gov |
| Chemical Class | Pyridine N-oxides, N-alkylpyrrolidine nih.gov |
Historical Perspectives on its Identification and Early Research
The study of nicotine's metabolites, including its N-oxides, has been a subject of scientific inquiry for decades. Early research focused on understanding the chemical transformations nicotine undergoes both in tobacco during processing and within the body after consumption. Frankenburg and colleagues, in their studies on the fermentation of cigar tobacco leaves, identified that a considerable amount of nicotine transformed into other 3-substituted pyridine compounds, with Nicotine-N'-oxide being a significant portion. tandfonline.com
Initial investigations into the chemistry of Nicotine-N'-oxide involved its synthesis and characterization. For instance, early work described the purification of Nicotine-N'-oxide into a crystalline form and studied its reactions with various chemical reagents. tandfonline.com These foundational studies were crucial for establishing the chemical properties and reactivity of the compound.
The development of analytical techniques, such as paper chromatography, was instrumental in separating and identifying the different N-oxides of nicotine, including the diastereoisomers of nicotine-1'-N-oxide. acs.org Research from the mid-20th century laid the groundwork for understanding the stereoselective metabolism of nicotine to its N-oxide metabolites. ncats.io These early studies highlighted that the formation of N-oxide metabolites was a complex process, yielding different stereoisomers. ncats.io
General Significance in Nicotine Research Ecosystems
This compound holds a significant place in the ecosystem of nicotine research for several reasons. Primarily, it serves as a metabolite of nicotine, and its study provides a more complete picture of nicotine's metabolic fate. ontosight.ainih.gov While the conversion to cotinine (B1669453) is the major metabolic pathway for nicotine (70–80%), the formation of Nicotine N'-oxide accounts for approximately 4–7% of a nicotine dose. nih.gov
The study of this compound and other minor metabolites is crucial for understanding the full scope of nicotine's effects and metabolism. ontosight.ai Research into these metabolites helps to elucidate individual variations in nicotine metabolism, which can be influenced by genetic factors. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBQHICRCUQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262724 | |
| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Nicotine-1'-N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL | |
| Record name | Nicotine-1'-N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63551-14-4 | |
| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63551-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotine 1-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063551144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotine-1'-N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-79 °C | |
| Record name | Nicotine-1'-N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Formation and Biosynthesis of Nicotine 1 N Oxide
Enzymatic Pathways of N-oxidation
The transformation of nicotine (B1678760) to Nicotine 1-N-oxide is primarily an N-oxidation reaction, a process catalyzed by specific families of enzymes. ontosight.ai This metabolic route is crucial for understanding the detoxification and bioactivation processes of nicotine. ontosight.ai The primary enzymes implicated in this conversion are the Flavin-Containing Monooxygenases (FMOs) and, to a lesser extent, the Cytochrome P450 (CYP) enzymes. nih.govontosight.ai
Role of Flavin-Containing Monooxygenases (FMOs) in Nicotine N-oxidation
Flavin-Containing Monooxygenases are a family of enzymes that play a significant role in the metabolism of a wide array of nitrogen- and sulfur-containing compounds, including drugs and xenobiotics. xiahepublishing.comtaylorandfrancis.com These microsomal enzymes utilize NADPH and molecular oxygen to carry out their catalytic functions. xiahepublishing.comtaylorandfrancis.com In the context of nicotine metabolism, FMOs are the principal enzymes responsible for the N-oxidation of the pyrrolidine (B122466) nitrogen of nicotine to form this compound. nih.govsemanticscholar.org
Studies have demonstrated that several FMO isoforms, including FMO1 and FMO3, are active in nicotine N-oxidation. nih.gov The process of N-oxidation by FMOs is considered a detoxification pathway, converting nicotine into a more polar, water-soluble metabolite that can be more readily excreted from the body. annualreviews.org The formation of Nicotine-N'-oxide accounts for approximately 4–7% of the total urinary nicotine metabolites in humans under normal conditions. nih.gov However, this percentage can increase significantly in individuals with reduced activity of the primary nicotine-metabolizing enzyme, CYP2A6, highlighting the importance of the FMO pathway as an alternative route for nicotine clearance. nih.gov
Among the various FMO isoforms, Flavin-Containing Monooxygenase 3 (FMO3) is the most prominent and abundantly expressed FMO in the adult human liver. wikidoc.org FMO3 is recognized as the primary enzyme responsible for the conversion of nicotine to this compound in humans. umaryland.edupharmgkb.org This enzyme exhibits a broad substrate specificity, metabolizing a variety of compounds containing nucleophilic heteroatoms. wikidoc.orgresearchgate.net
The specificity of FMO3 in this reaction is notable. It preferentially catalyzes the N-oxygenation of the tertiary amine in the pyrrolidine ring of nicotine. wikidoc.orgbenthamscience.com Genetic variations in the FMO3 gene can lead to significant inter-individual differences in the rate of this compound formation. annualreviews.org Individuals with defective FMO3 have shown impaired urinary excretion of this compound. annualreviews.org The formation of (S)-Nicotine N-1'-oxide is so specific to FMO3 that it has been proposed as a non-invasive probe to assess in vivo FMO3 function in smokers. wikidoc.orgbenthamscience.com
Involvement of Cytochrome P450 Enzymes (CYPs) in Nicotine N-oxidation
While FMOs are the primary drivers of this compound formation, some evidence suggests a minor role for Cytochrome P450 (CYP) enzymes in this specific metabolic pathway. ontosight.ai The CYP family of enzymes are major players in the metabolism of a vast number of drugs and xenobiotics. researchgate.net The primary metabolic fate of nicotine is hydroxylation to cotinine (B1669453), a reaction predominantly catalyzed by CYP2A6. pharmgkb.orgnih.gov
The contribution of CYPs to Nicotine N-oxidation is generally considered to be much lower than that of FMOs. smolecule.com However, under conditions where FMO activity is compromised or saturated, the role of CYPs in this pathway may become more apparent. It is important to distinguish the N-oxidation of nicotine from the N-oxidation of its major metabolite, cotinine. The formation of cotinine-N-oxide is catalyzed by a different set of enzymes, with studies indicating that CYP2C19 plays a major role in this specific transformation. annualreviews.orgnih.gov
Stereoselectivity in this compound Formation
The N-oxidation of nicotine is a stereoselective process, resulting in the formation of different diastereomers of this compound. umich.educapes.gov.br This stereoselectivity is a key feature of the enzymatic reactions involved and has been a subject of detailed investigation.
The N-oxidation of the pyrrolidine nitrogen in (S)-(-)-nicotine can lead to two diastereomers: (1'R, 2'S)-cis-Nicotine-1'-N-oxide and (1'S, 2'S)-trans-Nicotine-1'-N-oxide. umich.eduncats.io In humans, the formation of the trans-diastereomer is highly favored. annualreviews.orgumich.edu In fact, only the trans isomer is typically detected as a urinary metabolite in humans after nicotine administration. semanticscholar.organnualreviews.org In contrast, studies using rat liver microsomes have shown the formation of both cis and trans isomers, with the formation of the cis-diastereomer being greater than that of the trans-diastereomer. researchgate.net
Kinetic studies have further elucidated the diastereospecific nature of nicotine N-oxidation. In rat liver microsomes, the formation of cis- and trans-Nicotine-1'-N-oxide exhibited different kinetic parameters. researchgate.net The apparent Km for the formation of the cis isomer was found to be significantly lower than that for the trans isomer, while the Vmax values were more comparable. researchgate.net This resulted in the intrinsic clearance for the formation of the cis-diastereomer being substantially higher than that for the trans-diastereomer in this animal model. researchgate.net
The stereoselectivity of FMOs is a critical factor in these kinetic differences. For instance, porcine liver FMO shows clear stereoselectivity, where (S)-(-)-nicotine yields both cis- and trans-N'-oxides, but (R)-(+)-nicotine almost exclusively forms the trans-N'-oxide. researchgate.net In humans, the high stereoselectivity of FMO3 for producing the trans-(S)-nicotine N-1'-oxide underscores the specific and nuanced nature of this metabolic pathway. annualreviews.org
| Enzyme/System | Substrate | Product(s) | Key Findings |
| Human FMO3 | (S)-Nicotine | Exclusively trans-(S)-Nicotine N-1'-oxide annualreviews.org | Primary enzyme in humans for this reaction. umaryland.edupharmgkb.org |
| Rat Liver Microsomes | Nicotine | cis- and trans-Nicotine-1'-N-oxide researchgate.net | Formation of cis isomer is greater than trans. researchgate.net |
| Porcine Liver FMO | (S)-(-)-Nicotine | cis- and trans-N'-oxides researchgate.net | Shows clear stereoselectivity. researchgate.net |
| Porcine Liver FMO | (R)-(+)-Nicotine | Predominantly trans-N'-oxide researchgate.net | Demonstrates substrate stereospecificity. researchgate.net |
Non-Enzymatic Formation Mechanisms of this compound
This compound can be formed from nicotine through non-enzymatic processes, primarily via oxidation. The exposure of nicotine to air can lead to its oxidation, resulting in the formation of several compounds, including this compound. researchgate.net This autoxidation can occur at room temperature and is a contributing factor to the degradation of nicotine. researchgate.net The process can be accelerated by factors such as UV irradiation. tandfonline.com
Furthermore, chemical oxidation using agents like hydrogen peroxide is a known method for the synthesis of this compound from nicotine. tandfonline.comtandfonline.com Another notable non-enzymatic reaction involves the interaction of nicotine with hydrogen peroxide, which can be produced during certain enzymatic reactions, to form nicotine-1'-N-oxide. asm.org These non-enzymatic pathways are significant as they can contribute to the levels of this compound found in various environments, including stored tobacco products. The changing levels of nicotine oxidation products such as nicotine-N-oxide can serve as an important indicator for decisions on appropriate flavor ingredients in e-cigarette formulations. researchgate.net
Formation in Nicotiana Plants and Tobacco Products
Occurrence as an Endogenous Metabolite in Tobacco Leaves
This compound is found as a naturally occurring metabolite in the leaves of tobacco (Nicotiana species). While nicotine is the principal alkaloid, comprising about 95% of the total alkaloid content, this compound is considered one of the minor alkaloids. nih.gov It is recognized as one of the primary metabolites of nicotine within the plant. jst.go.jp The formation of this compound in tobacco leaves can occur through the plant's own metabolic processes.
Accumulation during Tobacco Processing and Aging
The concentration of this compound can increase significantly during the post-harvest processing of tobacco leaves, including curing and aging. During the curing process, various chemical transformations occur, leading to the degradation of nicotine and the formation of other alkaloids, including this compound. frontiersin.orgresearchgate.net The aging process, which can last for several months or years, also contributes to changes in the chemical composition of tobacco leaves, including a decrease in nicotine and an increase in its metabolites. nih.gov
Factors such as air oxidation play a role in the formation of minor alkaloids during tobacco processing. nih.gov The conditions of curing and aging, including temperature, humidity, and microbial activity, can all influence the rate of nicotine oxidation and the subsequent accumulation of this compound. frontiersin.orgcoresta.org It has been noted that tobacco-specific nitrosamines, which are potent carcinogens, are typically not present in fresh tobacco leaves but are formed during curing, processing, and aging. coresta.org
Microbial Biotransformation to this compound
Microorganisms can play a significant role in the conversion of nicotine to this compound. This biotransformation is an area of active research due to its potential applications in various fields, including the detoxification of tobacco waste.
Bioconversion by Specific Microbial Species (e.g., Streptomyces fradiae)
Specific microbial species have been identified that can biotransform nicotine into this compound. One such example is the bacterium Streptomyces fradiae. researchgate.netresearchgate.net Studies have demonstrated that cultures of Streptomyces fradiae can effectively convert nicotine into its N-oxide form. researchgate.netresearchgate.net This bioconversion is part of the broader field of microbial transformation, which utilizes microorganisms to carry out specific chemical reactions. nmb-journal.com
Bacteria capable of degrading nicotine-N'-oxide have been isolated from tobacco leaves and the soil of tobacco fields. tandfonline.com Research has shown that some bacteria metabolize nicotine and its oxide through different pathways. For instance, certain bacteria were found to degrade nicotine-N'-oxide to N'-methylmyosmine and 4'-keto-4'-(3-pyridyl)butylic acid, while the same bacteria metabolized nicotine to 6-hydroxynicotine. tandfonline.com
The enzymatic basis for this transformation is also under investigation. For example, the flavoenzyme Pnao, after rational design and engineering, has been shown to degrade nicotine, with nicotine-1′-N-oxide identified as one of the reaction products. asm.org This highlights the potential for using engineered enzymes for nicotine catabolism.
Metabolism and Degradation of Nicotine 1 N Oxide
Further Metabolic Conversions
This section delves into the metabolic transformations of Nicotine (B1678760) 1-N-oxide (NNO) beyond its initial formation, specifically examining potential N-demethylation pathways and other limited further metabolic alterations.
Investigation into N-demethylation Pathways involving Nicotine 1-N-oxide
Nicotine, the parent compound, is known to undergo N-demethylation, a metabolic process that converts nicotine into nornicotine (B190312). This pathway is primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP2A6, and to a lesser extent by CYP2B6 and CYP2A13 in humans nih.govnih.govpharmgkb.orgoup.com. Nornicotine is a significant metabolite of nicotine, although it accounts for less than 1% of total nicotine metabolism pharmgkb.orgumn.edu.
However, scientific literature, including the provided research findings, does not indicate that this compound (NNO) itself serves as a substrate for N-demethylation pathways. Investigations into the further metabolic fate of NNO have not identified N-demethylation as a significant transformation route for this compound pharmgkb.orgumaryland.edunih.govncats.io. The primary described metabolic fate of NNO, beyond its formation from nicotine, is its reduction back to nicotine pharmgkb.orgumaryland.edunih.govncats.io.
Observations on Limited Further Metabolism (excluding reduction)
This compound (NNO) is recognized as a primary metabolite of nicotine, formed through the oxidation of the pyrrolidine (B122466) ring, predominantly by flavin-containing monooxygenase 3 (FMO3) pharmgkb.orgumaryland.edunih.govncats.ionih.gov. While NNO is a recognized metabolite, its subsequent metabolic transformation is notably restricted.
Multiple studies consistently report that NNO is not further metabolized to any significant extent, with the primary exception being its reduction back to nicotine pharmgkb.orgumaryland.edunih.govncats.io. This reductive pathway has been observed to occur, potentially within the gut microflora, which may contribute to the recycling of nicotine within the body pharmgkb.orgumaryland.edunih.gov. Apart from this reduction, other metabolic conversions of NNO are not extensively documented in mammalian systems, suggesting a limited capacity for further biotransformation beyond this reductive step.
The formation of NNO represents a minor pathway in nicotine metabolism, accounting for approximately 4-7% of the absorbed dose pharmgkb.orgumaryland.edunih.govncats.io.
Table 1: Relative Contribution of this compound to Nicotine Metabolism
| Nicotine Metabolite | Approximate Percentage of Nicotine Metabolism | Primary Enzyme(s) Involved in Formation | Key Citations |
| Cotinine (B1669453) | 70-80% | CYP2A6, Aldehyde Oxidase | pharmgkb.orgnih.gov |
| This compound (NNO) | 4-7% | FMO3 | pharmgkb.orgumaryland.edunih.govncats.io |
| Nicotine glucuronide | 3-5% | UGT(s) | pharmgkb.orgnih.gov |
| Nornicotine | <1% | CYP2A6, CYP2B6, CYP2A13 | pharmgkb.orgumn.edu |
List of Compounds Mentioned:
this compound (NNO)
Nicotine
Nornicotine
Cotinine
Nicotine glucuronide
Flavin-containing monooxygenase 3 (FMO3)
Cytochrome P450 2A6 (CYP2A6)
Aldehyde Oxidase (AOX1)
UDP-glucuronosyltransferases (UGTs)
Stereochemistry and Isomerism of Nicotine 1 N Oxide
Identification and Characterization of Diastereomers
The diastereomers of nicotine-1'-N-oxide are primarily identified and separated using techniques like high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy. nih.govtandfonline.com The synthesis of these isomers for use as analytical standards typically involves the controlled oxidation of nicotine (B1678760) with agents like m-chloroperbenzoic acid or hydrogen peroxide. scispace.comsemanticscholar.org
The oxidation of (S)-(-)-nicotine with hydrogen peroxide yields a mixture of the (1'R,2'S)-cis and (1'S,2'S)-trans isomers. scispace.com Similarly, using m-chloroperbenzoic acid produces these same isomers, highlighting the stereochemical outcomes of different synthetic routes. scispace.comsemanticscholar.org
The designation (1R-trans)-isomer of nicotine 1-N-oxide points to a specific three-dimensional arrangement of its atoms. ontosight.ai The "1R" signifies the (R) configuration at the nitrogen of the pyrrolidine (B122466) ring, and "trans" indicates that the N-oxide and the pyridyl group are on opposite sides of the ring. However, there appears to be confusion in nomenclature across various sources. For instance, the isomer with the CAS No. 51020-67-8 is frequently referred to as (1'R,2'S)-cis-Nicotine-1'-N-oxide or (1R-trans)-3-(1-methyl-1-oxido-2-pyrrolidinyl)-Pyridine. clearsynth.comsimsonpharma.comdrugfuture.com This highlights the critical need for precise and consistent stereochemical descriptors in research. This isomer is a metabolite of nicotine, formed through enzymatic N-oxidation. ontosight.ai
The designation (2S)-isomer refers to the stereochemistry at the 2' position of the pyrrolidine ring, which is derived from the naturally occurring (S)-nicotine. All major metabolites, including the N-oxide diastereomers, retain this (S) configuration at the 2'-carbon. Therefore, descriptors for the N-oxide isomers typically include the configuration at both the newly formed chiral nitrogen (1') and the original chiral carbon (2'), such as (1'R,2'S) or (1'S,2'S).
This stereoisomer, also known as Nicotine-cis-N-oxide, has the CAS number 51095-86-4. caymanchem.com It is characterized by the (S) configuration at both the pyrrolidine nitrogen (1') and the carbon at position 2'. caymanchem.comlgcstandards.com It is a known metabolite of nicotine and is considered a potential intermediate in the N-demethylation pathway. caymanchem.comglpbio.com The term "cis" is sometimes used for this isomer, though this can be inconsistent across literature. For clarity, the (1'S,2'S) designation is more precise. caymanchem.comncats.io This isomer is one of two diastereomers formed during nicotine metabolism. lgcstandards.com
This diastereomer is identified with CAS number 51020-67-8. simsonpharma.com The nomenclature indicates an (R) configuration at the pyrrolidine nitrogen and an (S) configuration at the adjacent carbon. It is variably referred to as trans-nicotine-1'-oxide or (1R-trans)-3-(1-methyl-1-oxido-2-pyrrolidinyl)-Pyridine in different contexts. clearsynth.comsimsonpharma.com In studies with rat liver microsomes, the formation of the cis-isomer (designated as (1'R,2'S)) was found to be significantly greater than the trans-isomer. researchgate.net
| Isomer Name | Alternate Names | CAS Number | Key Stereochemical Features |
|---|---|---|---|
| (1R-trans)-Isomer / (1R,2S)-cis-Nicotine-N′-oxide | (1'R,2'S)-cis-Nicotine-1'-N-oxide, (1R-trans)-3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | 51020-67-8 | (1R, 2S) configuration; Often termed 'cis' in enzymatic studies but 'trans' in chemical naming conventions. |
| (1'S,2'S)-Nicotine-1'-oxide | Nicotine-cis-N-oxide, (1'S,2'S)-trans-isomer | 51095-86-4 | (1S, 2S) configuration; Often termed 'trans' in enzymatic studies but 'cis' in chemical naming conventions. |
Stereoselective Enzymatic N-oxidation by FMOs
The N-oxidation of the pyrrolidine nitrogen of nicotine is a stereoselective process primarily catalyzed by Flavin-containing monooxygenases (FMOs). nih.gov Several FMO isoforms can metabolize nicotine, but FMO1 and FMO3 show the highest activity. nih.gov There is a marked stereoselectivity in this enzymatic reaction. ncats.io
Research has demonstrated that different FMO isoforms produce different ratios of the N-oxide diastereomers. For instance, pig liver FMO1 (form 1) produces a trans:cis ratio of approximately 57:43. nih.gov In stark contrast, human liver FMO3 and rabbit lung FMO2 exclusively form the trans-(S)-nicotine N-1'-oxide. nih.gov In vivo studies in humans confirm this high degree of stereoselectivity; only the trans diastereomer of (S)-nicotine N-1'-oxide was detected in the urine of smokers after administration of nicotine. nih.gov
In rat liver microsomes, kinetic studies revealed that the formation of cis-nicotine-1'-N-oxide was favored, with an intrinsic clearance (Vmax/Km) 8.1-fold greater than that for the trans-isomer. researchgate.net These findings suggest that the same FMO isoform in the rat liver is responsible for producing both diastereomers. researchgate.net The formation of both isomers was inhibited by heat treatment and FMO-specific inhibitors but not by cytochrome P450 inhibitors, confirming FMO's primary role. researchgate.net
| Enzyme Source | FMO Isoform | Diastereomer(s) Produced | trans:cis Ratio |
|---|---|---|---|
| Pig Liver | FMO1 | trans and cis | 57:43 nih.gov |
| Human Liver (cDNA-expressed) | FMO3 | trans only nih.gov | 100:0 nih.gov |
| Rabbit Lung | FMO2 | trans only nih.gov | 100:0 nih.gov |
| Rat Liver Microsomes | FMO (unspecified isoform) | cis and trans | cis favored (8.1-fold higher clearance) researchgate.net |
Considerations for Stereoisomeric Purity in Research
The stereochemical composition of a compound is critical as different isomers can exhibit distinct pharmacological and toxicological properties. fda.govnih.gov Therefore, ensuring the stereoisomeric purity of this compound in research is essential for obtaining accurate and reproducible results. The FDA's policy on stereoisomeric drugs emphasizes that the isomeric composition of a substance used in non-clinical and clinical studies must be known and controlled. fda.gov
Using a mixture of diastereomers without knowing the precise ratio can lead to confounding results. For example, if one isomer is more biologically active or is metabolized differently, its presence as an impurity could obscure the true properties of the other isomer being studied. fda.gov This is particularly relevant for nicotine metabolites, where enzymatic formation and subsequent biological activity can be highly stereoselective. nih.govcapes.gov.br
The development of analytical methods capable of separating and quantifying individual stereoisomers is a prerequisite for meaningful research. nih.govfda.gov Techniques like chiral HPLC are crucial for both preparing isomerically pure samples and for analyzing the stereochemical course of metabolic reactions. nih.govsemanticscholar.org Stability testing must also assess stereochemical integrity to ensure that one isomer does not convert to another during storage or experimentation. fda.gov The use of deuterium-labeled internal standards, such as (1'S, 2'S)-Nicotine-1′-Oxide-D3, enhances the accuracy of quantification in complex biological samples. veeprho.com
Ultimately, the use of stereoisomerically pure compounds allows for a precise understanding of structure-activity relationships, enzyme kinetics, and metabolic pathways, which would not be possible with racemic or diastereomeric mixtures. fda.govtandfonline.com
Analytical Methodologies for Nicotine 1 N Oxide Research
Sample Preparation Techniques for Various Matrices
Sample preparation is a critical step to isolate and concentrate Nicotine (B1678760) 1-N-oxide from complex matrices, while minimizing interference from other compounds.
Extraction Methods
Several extraction techniques are employed for Nicotine 1-N-oxide, each suited for different matrices and analytical goals.
Protein Precipitation: A common and rapid method, particularly for biological fluids like urine and plasma, involves adding an organic solvent (e.g., acetonitrile (B52724), methanol (B129727), or acetone) to the sample to precipitate proteins. The supernatant, containing the analyte, is then analyzed. For instance, vortexing urine with acetonitrile followed by centrifugation effectively precipitates proteins, yielding a supernatant for LC-MS/MS analysis mdpi.com. This method is often favored for its simplicity and speed in high-throughput analyses mdpi.comresearchgate.netacs.orgcoresta.org. Recoveries for organic solvent precipitation can range from 89% to 105% mdpi.com.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. For this compound, this can involve extracting from an acidified aqueous solution into an organic solvent, or vice versa, often after pH adjustment. One method describes extracting nicotine and its metabolites from urine using liquid-liquid extraction before HPLC-UV analysis nih.govsmolecule.com. Recoveries for LLE methods generally range from 53% to 117% mdpi.com.
Solid-Phase Extraction (SPE): SPE is a widely used technique for isolating and purifying analytes from complex matrices. For this compound, SPE cartridges, such as those made of C18 or mixed-mode sorbents (e.g., Oasis HLB), are commonly used. For example, this compound can be isolated from tissue homogenates as a dodecyl sulfate (B86663) ion pair using C18 extraction cartridges nih.gov. Another approach involves using Oasis HLB cartridges, eluting with a mixture of methanol and ammonium (B1175870) hydroxide, followed by acidification and evaporation nih.govacs.org. SPE can offer high recoveries, often above 88% for various analytes, and is effective in reducing matrix effects acs.orgacs.org. Total extraction recoveries for SPE coupled with LC-MS/MS have been reported to range from 52–88% in plasma and 51–118% in urine nih.gov.
Microextraction: While less explicitly detailed for this compound in the provided search results, microextraction techniques are generally employed for trace analysis and can offer advantages in terms of solvent consumption and sample volume.
Challenges in Sample Preparation
Several challenges can arise during the sample preparation of this compound:
Matrix Effects: Biological and environmental matrices often contain numerous compounds that can interfere with the ionization efficiency of the analyte in mass spectrometry, leading to signal suppression or enhancement. This "matrix effect" can significantly impact quantification accuracy mdpi.comacs.orgnih.gov. Strategies to mitigate matrix effects include using stable-isotope labeled internal standards, employing specific extraction techniques like SPE, and using ionization sources such as Atmospheric Pressure Chemical Ionization (APCI) acs.orgnih.gov.
Background Contamination: Contamination from reagents, glassware, or the laboratory environment can lead to inaccurate results, especially when analyzing low concentrations of this compound. Careful laboratory practices and the use of high-purity reagents are essential nih.govlu.se.
Analyte Stability: Nicotine N-oxides are known to be thermally labile and can degrade or rearrange under certain conditions, particularly at elevated temperatures tandfonline.comresearchgate.netmdma.chmdpi.com. This necessitates careful control of temperature during sample preparation, storage, and analysis.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from other compounds in the prepared sample, enabling accurate detection and quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC coupled with UV detection is a common method for analyzing this compound.
Methodology: This technique typically involves a reversed-phase HPLC column (e.g., C18 or Phenyl-Hexyl) with a mobile phase consisting of a buffer (e.g., ammonium acetate, phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) mdpi.comnih.govlu.sereynoldsscience.commdpi.comresearchgate.netpsu.edumdpi.com. Detection is usually performed at a wavelength around 259 nm or 260 nm, where nicotine and its metabolites exhibit maximum absorbance mdpi.comresearchgate.netpsu.edu. Gradient or isocratic elution modes can be employed, with column temperatures often maintained between 35°C and 60°C to ensure optimal separation and peak shape nih.govlu.semdpi.commdpi.com.
Research Findings: One study utilized HPLC-UV to determine nicotine and its metabolites, including this compound, in urine nih.gov. Another study reported an HPLC-UV procedure for analyzing nicotine, pseudooxynicotine (B1209223), and this compound in tobacco products, using an Acquity UPLC™ BEH Phenyl column with a mobile phase of ammonium formate (B1220265) buffer and acetonitrile reynoldsscience.com. The limit of quantification (LOQ) for this compound in some HPLC-UV methods can be in the range of 0.022-0.031 µg/mL sciendo.com.
Gas Chromatography (GC) following Thermal Conversion
Due to the thermal lability of this compound, direct GC analysis is challenging. However, a common approach involves its thermal conversion into a more volatile and stable compound.
Methodology: this compound can undergo thermal rearrangement to form 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine (referred to as oxazine). This conversion typically occurs when the N-oxide is heated, often in the presence of a solvent like anisole, at temperatures around 150-160°C mdma.chcore.ac.ukwaters.com. The resulting oxazine (B8389632) derivative is volatile and can be readily analyzed by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) mdma.chcore.ac.uk. Evolved-gas analysis coupled with GC (EGA-GC) has been used to indirectly determine this compound by analyzing the oxazine product core.ac.ukbutler.edu.
Research Findings: This conversion allows for the quantification of this compound, which is not volatile and cannot be directly analyzed by EGA-GC core.ac.uk. For example, a method was developed where this compound in urine was extracted using silica (B1680970) gel columns and eluted with methanolic ammonia. The eluate was then heated in anisole, converting it to the oxazine derivative, which was subsequently analyzed by GC mdma.ch. The yields for this extraction and thermal conversion process have been reported to range from 92% to 97% mdma.ch. Nicotine N-oxides are known to be thermally unstable, which can prevent their direct analysis by GC tandfonline.comwaters.com.
Chiral HPLC for Enantiomeric Purity Analysis
This compound exists as cis and trans isomers, and potentially as enantiomers if the parent nicotine is chiral or if chiral centers are introduced during metabolism. Chiral HPLC is employed to separate these stereoisomers.
Methodology: Chiral HPLC utilizes stationary phases designed to separate enantiomers. While specific details for this compound chiral separation are less abundant in the provided snippets, general approaches involve using chiral stationary phases (CSPs) in HPLC. One study mentions the separation of cis and trans isomers of NNO on a Partisil PAC column nih.gov. Another study notes that the cis:trans ratios of N-oxides were determined by NMR and HPLC, assuming equal responses of stereoisomers to the UV detector scispace.com.
Research Findings: The ability to separate stereoisomers is important for understanding metabolic pathways and potential biological activity. Research has focused on the stereochemistry of nicotine oxidation, with some methods achieving separation of cis and trans isomers nih.govscispace.com. For instance, one study reported the separation of (2′S)-nicotine 1′-oxide using LC-Orbitrap-MS/MS mdpi.comnih.gov.
Compound Name Table
| Common Name | Chemical Name/Abbreviation |
| This compound | Nicotine 1′-N-oxide (NNO) |
| Cotinine (B1669453) | Cotinine (Cot) |
| trans-3′-hydroxycotinine | trans-3′-hydroxycotinine (3′-OH-Cot) |
| Nornicotine (B190312) | Nornicotine |
| Pseudooxynicotine | Pseudooxynicotine (PON) |
| Nicotine-N-β-D-glucuronide | Nicotine-N-β-D-glucuronide |
| Cotinine-N-oxide | Cotinine-N-oxide |
| Nicotine-N-oxide-d3 | Nicotine-N'-oxide-d3 |
| NNN-N-oxide | N´-Nitrosonornicotine-1N-oxide |
| β-Nicotyrine | β-Nicotyrine |
| Anabasine (B190304) | Anabasine |
| Anatabine (B1667383) | Anatabine |
| Myosmine | Myosmine |
Mass Spectrometry (MS) Detection and Quantification
High Mass Accuracy and Resolution in Metabolomics Research
High mass accuracy and resolution are paramount in metabolomics research for the confident identification of compounds, especially those with low molecular weights or similar structures news-medical.netwaters.com. These capabilities allow for precise mass measurements, which in turn enable tighter mass tolerances for database searching and elemental composition determination, thereby increasing the confidence in compound identification news-medical.netwaters.com. In metabolomic studies involving this compound, high-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-HRMS) is instrumental. HRMS instruments, such as those offering resolutions up to 100,000 FWHM, can effectively differentiate analytes with similar molecular weights, a common challenge with small molecules news-medical.netwaters.com. Studies have utilized these capabilities to identify this compound as a discriminating feature between different groups, such as smokers and non-smokers, by achieving sub-ppm mass accuracy and matching fragmentation patterns to theoretical data news-medical.netwaters.com. This precision is vital for understanding biological mechanisms and the impact of exogenous factors like tobacco exposure news-medical.netwaters.comlcms.cz.
Fragmentation Pattern Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a cornerstone for the structural elucidation of compounds like this compound. By fragmenting the parent ion and analyzing the resulting product ions, researchers can deduce structural information and confirm compound identity researchgate.netnih.gov. Electrospray ionization ion trap mass spectrometry (ESI-MSⁿ) and quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) are frequently employed for this purpose researchgate.netnih.gov. For this compound, characteristic fragmentation patterns have been observed, including the loss of specific moieties like CH₃NH₂ from the pyrrolidine (B122466) ring opening, leading to product ions at specific m/z values researchgate.netnih.govmdpi.com. For instance, ESI-MS showed an [M + H]⁺ ion at m/z 179, with subsequent fragmentation yielding ions at m/z 132 (loss of CH₃NH₂N-oxide) and m/z 130 (further loss of hydrogen) researchgate.net. These fragmentation pathways provide critical data for confirming the structure of this compound and distinguishing it from related compounds researchgate.netnih.govmdpi.comacs.org.
Method Validation and Quality Control in Research Settings
Rigorous method validation is essential to ensure the reliability, accuracy, and reproducibility of analytical results for this compound. This process involves evaluating several key parameters.
Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Establishing the linearity of an analytical method is crucial for accurate quantification across a range of concentrations. For this compound, linearity is typically assessed by analyzing standard solutions at varying concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be above 0.99 acs.orgmdpi.comcoresta.orgnih.govnih.govnih.govnih.gov. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations at which a compound can be reliably detected and quantified, respectively. These parameters are determined based on signal-to-noise ratios or other statistical criteria mdpi.comnih.govmdpi.comnih.govnih.govresearchgate.net. For example, LODs have been reported in the range of 0.01 to 0.56 µg/g, with LOQs ranging from 0.03 to 2.04 µg/g for this compound and related compounds in various matrices mdpi.comnih.govmdpi.comnih.gov.
Table 1: Representative LOD and LOQ Values for this compound Analysis
| Analyte | Matrix | LOD (µg/g or ng/mL) | LOQ (µg/g or ng/mL) | Reference |
| This compound | Urine | 0.01 µg/mL | 0.03 µg/mL | mdpi.com |
| This compound | Various Matrices | 0.08 - 0.56 µg/g | 0.27 - 2.04 µg/g | mdpi.com |
| This compound | Urine | 0.2 µg/L | 0.4 µg/L | nih.gov |
| This compound | Urine | 0.1 µg/mL | 0.1 µg/mL | nih.gov |
| This compound | Oral Fluid | Not specified | Not specified | nih.gov |
Note: Values are indicative and may vary based on specific method and matrix.
Precision, Accuracy, and Recovery Studies
Precision refers to the reproducibility and repeatability of measurements, typically expressed as relative standard deviation (RSD) or coefficient of variation (CV) mdpi.comresearchgate.netplos.orgnih.gov. Accuracy, on the other hand, assesses how close the measured values are to the true value, often evaluated through bias researchgate.netplos.org. Recovery studies determine the efficiency of the extraction process by quantifying the amount of analyte recovered from a spiked sample matrix compared to a direct injection of the standard mdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govcoresta.orgoup.comresearchgate.netresearchgate.net. For this compound, recovery rates have been reported to range from approximately 51.4% to over 100% in various matrices, with precision values generally below 10% mdpi.comnih.govnih.govmdpi.comnih.gov.
Table 2: Representative Precision, Accuracy, and Recovery for this compound
| Parameter | Typical Range/Value | Notes | Reference |
| Precision (RSD/CV) | ≤ 3.1% (intra-day) | For this compound and related metabolites in urine. | mdpi.comnih.gov |
| ≤ 10.1% (inter-day) | For this compound and related metabolites in urine. | mdpi.comnih.gov | |
| ≤ 14% (intra-day) | For this compound and other metabolites in plasma/urine. | nih.gov | |
| ≤ 17% (inter-day) | For this compound and other metabolites in plasma/urine. | nih.gov | |
| Accuracy (Bias) | 0–10% | For this compound and related metabolites in urine. | plos.org |
| Recovery | 51.4% - 101% | Reported for this compound in urine and other matrices. | mdpi.comnih.govmdpi.comnih.gov |
| 72% - 101% | For this compound and related analytes in urine. | mdpi.comnih.gov | |
| 78% - 110% | For this compound and related analytes in nicotine pouches. | mdpi.com |
Use of Isotopically Labeled Internal Standards
The use of isotopically labeled internal standards, such as deuterated this compound, is a critical quality control measure in quantitative mass spectrometry nih.govnih.govoup.comresearchgate.netresearchgate.netveeprho.comcoresta.org. These standards are chemically identical to the analyte but possess a different mass, allowing them to co-elute and undergo similar ionization and fragmentation processes. By adding a known amount of the internal standard to samples before extraction, researchers can compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby significantly improving the accuracy and precision of the quantification nih.govnih.govoup.comresearchgate.netresearchgate.netveeprho.com. Deuterated analogues are specifically employed to enhance the reliability of analytical results in pharmacokinetic and metabolic studies nih.govnih.govoup.comresearchgate.netresearchgate.netveeprho.comcoresta.org.
Stability Considerations of this compound during Analysis
The stability of this compound under various storage and analytical conditions is a key factor in ensuring the integrity of research findings cdc.govcoresta.orgtandfonline.commdpi.com. Studies indicate that while this compound is generally stable during typical analytical procedures, it can be susceptible to degradation under certain conditions. For instance, some research suggests that nicotine-N-oxides may exhibit low transfer efficiency and demonstrate thermal degradation, making GC analysis challenging tandfonline.com. Stability studies have shown that samples containing this compound are typically stable when stored at low temperatures (e.g., -20°C or -60°C) for extended periods nih.govcdc.govcoresta.org. However, stability in solution can be affected by factors such as pH, temperature, and exposure to light or oxidizing agents mdpi.com. For instance, while nicotine itself shows some degradation in alkaline conditions or oxidative stress, specific stability data for this compound in solution during analysis requires careful consideration of experimental parameters tandfonline.commdpi.com. Samples stored in vials with unperforated septa generally show better stability (up to seven days) compared to those with perforated septa (three days) coresta.org.
Occurrence and Distribution in Natural Systems for Research
Presence in Plants
Nicotine (B1678760), the parent compound, is predominantly found in plants of the Nicotiana genus, such as Nicotiana tabacum and Nicotiana rustica, where it can constitute up to 8% of the dry weight healthcouncil.nlinchem.org. Nicotine 1-N-oxide has been reported as a metabolite of nicotine in Nicotiana tabacum nih.govnih.gov. Studies indicate that nicotine is metabolized by midgut microsomes in insects like Manduca sexta to nicotine-1-N-oxide and cotinine-N-oxide, suggesting that N-oxidation is a common metabolic pathway for nicotine in various biological systems researchgate.netresearchgate.net.
While Nicotiana species are primary sources, research has also explored the presence of nicotine and its derivatives in other plant species. However, specific documented occurrences of This compound in black chokeberries, garden onions, barley, gooseberries, or highbush blueberries are not widely reported in the initial search results. Studies on barley, for instance, have focused on its trypsin inhibitor content rather than nicotine-related compounds researchgate.net. Similarly, while blueberries are known for their antioxidant compounds, nicotine derivatives are not typically listed as their characteristic constituents ebi.ac.uk. The presence of this compound in these other plants would likely be due to contamination or specific environmental factors rather than endogenous production.
Detection as an Impurity or Degradant in Tobacco Products
This compound is recognized as a significant degradation product and impurity in tobacco and tobacco-derived products geneesmiddeleninformatiebank.nlacs.orgresearchgate.net. During the processing, storage, and combustion of tobacco, nicotine undergoes oxidation. This compound is formed through the N-oxidation of the pyrrolidine (B122466) nitrogen of nicotine geneesmiddeleninformatiebank.nlnih.gov. It is one of the primary oxidation products of nicotine, alongside cotinine (B1669453) researchgate.net.
In the context of tobacco products, such as cigarettes and nicotine pouches, nicotine-N'-oxide (including nicotine-1'-N-oxide) is listed among the impurities and degradants that are monitored for quality control geneesmiddeleninformatiebank.nlacs.orggoogle.com. For example, in stability studies of nicotine pouches, nicotine-N'-oxide was found to be present, with nicotine-1'-N-oxide specifically noted as a degradation product geneesmiddeleninformatiebank.nlacs.org. Synthetic nicotine, used in some electronic cigarette compositions, is often purified to be substantially free of impurities like nicotine-1'-N-oxide google.com.
Environmental Presence and Fate Studies (Mechanistic/Environmental Chemistry Focus)
Nicotine and its metabolites, including nicotine-1-N-oxide, can enter the environment through various pathways, such as agricultural runoff from tobacco cultivation, emissions from tobacco product use, and waste disposal researchgate.net. While nicotine itself has been studied for its environmental fate, research specifically detailing the environmental chemistry and persistence of nicotine-1-N-oxide is less extensive.
However, the formation of nicotine-1-N-oxide from nicotine via oxidation reactions has been observed in studies related to tobacco smoke constituents and their interactions with indoor environments indoorchem.org. Mechanistically, nicotine N-oxidation is a known metabolic pathway nih.govdiva-portal.org. The environmental fate of nicotine is generally characterized by its distribution, with predictions suggesting it would primarily be found in waters, followed by soils and air researchgate.net. The degradation of nicotine in the environment can occur through microbial action, photolysis, and other chemical processes, influenced by factors like pH, dissolved organic matter, and oxygen availability researchgate.net. Nicotine-1-N-oxide, as an oxidized form, may exhibit different persistence and degradation characteristics compared to nicotine, though specific data on its environmental half-life or transformation pathways are not broadly detailed in the provided search results.
Compound List
Role As a Metabolic Intermediate and Research Biomarker
Understanding Nicotine's Overall Metabolic Pathways
Nicotine (B1678760) undergoes extensive metabolism within biological systems, primarily in the liver, through the action of various enzyme systems. Key enzymes involved in nicotine metabolism include cytochrome P450 enzymes, such as CYP2A6 (which is considered the primary enzyme), CYP2B6, and CYP2E1, as well as flavin-containing monooxygenases (FMOs) researchgate.netwikidoc.orgresearchgate.net. These enzymes facilitate a range of biotransformations, including oxidation and N-oxidation ontosight.airesearchgate.net.
Nicotine 1-N-oxide is a significant metabolite generated through the N-oxidation of nicotine, a process where an oxygen atom is added to the nitrogen atom, typically on the pyridine (B92270) ring ontosight.airesearchgate.netontosight.ai. This specific metabolic conversion is often catalyzed by FMOs, with human FMO3 being identified as exclusively forming trans (S)-nicotine N-1-oxide researchgate.netannualreviews.org. This compound is one of several primary metabolites of nicotine, alongside compounds like cotinine (B1669453), nornicotine (B190312), and nicotine glucuronide wikidoc.orggoogle.com. The formation of this compound is integral to the body's processes for detoxifying and bioactivating nicotine ontosight.ai.
Use as a Biomarker in in vitro and in vivo Animal Models of Nicotine Metabolism (excluding human clinical biomarker use)
This compound (NNO) has been investigated for its utility as a biomarker of nicotine exposure. Its relatively shorter half-life compared to other metabolites like cotinine suggests it may offer insights into more recent nicotine intake smolecule.com.
In preclinical research, NNO has been quantified in the plasma of animal models, such as mice exposed to electronic cigarettes or administered nicotine. These studies aim to elucidate nicotine disposition in vivo within these non-human systems, thereby enhancing the understanding of nicotine metabolism in relevant models researchgate.net. Furthermore, NNO and related oxidation products have been analyzed in the frass of insect larvae. Such analyses contribute to studies examining the role of insect cytochrome P450 enzymes in metabolizing nicotine, providing valuable data on nicotine metabolism in invertebrate models researchgate.net. The study of NNO metabolism aids in a deeper comprehension of nicotine's broader metabolic pathways, which can inform the development of therapeutic strategies smolecule.com.
Tracing Dietary Habits or Exposure to Plant-Derived Nicotine in Food Research
The presence of this compound has been documented in a variety of food items, including black chokeberries, garden onions, barleys, gooseberries, and highbush blueberries smolecule.com. The detection of this compound in these foodstuffs indicates its potential as a biomarker for tracking the dietary intake of these specific plant-derived products smolecule.com.
Significance in Plant Secondary Metabolism Research
Nicotine is a naturally occurring alkaloid that is primarily synthesized in the roots of tobacco plants (Nicotiana tabacum). It is also found in lower concentrations in other plants belonging to the Solanaceae family, such as tomatoes and potatoes wikidoc.orggoogle.com. Within these plants, nicotine functions as a critical antiherbivore chemical, serving as a defense mechanism against insect predation wikidoc.orgresearchgate.net.
The metabolic processes within plants significantly influence the content and chemical profile of their alkaloids, including nicotine researchgate.netresearchgate.net. This compound is recognized as one of the minor alkaloids found in tobacco, signifying its formation or presence within the plant's own metabolic pathways google.com. Research in plant biochemistry and genetics, including studies employing plant-mediated RNA interference (RNAi) to modify alkaloid levels, contributes to a greater understanding of plant defense mechanisms and offers benefits for agricultural biotechnology researchgate.net.
Compound List
Nicotine
this compound (also referred to as Nicotine N'-oxide, Nicotine N(1')-oxide, Nicotine N-1-oxide)
Cotinine
Cotinine N-oxide
Nornicotine
Nicotine glucuronide
Nicotine isomethonium ion
2-hydroxynicotine
Myosmine
N-methylnicotinium ion
Nicotine-Δ 4',5'-enamine
Demethylcotinine
Cotinine-Δ 2'3'-enamine
Allohydroxydemethylcotinine
Demethylcotinine-Δ 2'3'-enamine
6-Hydroxy-L-nicotine (6HLN)
6-Hydroxypseudooxynicotine
2,6-dihydroxyl pseudooxide nicotine
γ-N-methylamine butyrate (B1204436)
N-methyl anatabine (B1667383)
N-methyl anabasine (B190304)
2,3 dipyridyl
Anabasine
Anatabine
Nicotyrine
5-hydroxycotinine (5-HC)
3-hydroxycotinine (B1251162) (3-HC)
Nicotine-3-Pyridylacetic Acid
4-(3-Pyridyl)-butanoic acid
N'-Hydroxymethyl-norcotinine
5'-Hydroxycotinine
Chemical Synthesis and Chemical Reactions of Nicotine 1 N Oxide
Laboratory Synthesis through Oxidation of Nicotine (B1678760)
The primary method for the laboratory synthesis of Nicotine 1-N-oxide involves the direct oxidation of nicotine. smolecule.com This transformation targets the more basic nitrogen atom of the pyrrolidine (B122466) ring. Various oxidizing agents can accomplish this, with hydrogen peroxide (H₂O₂) and organic peroxyacids like m-chloroperbenzoic acid (m-CPBA) being common choices. evitachem.comnih.govsemanticscholar.org
A widely employed laboratory and industrial method uses an aqueous solution of hydrogen peroxide, often in the presence of a catalyst. smolecule.comgoogle.com The reaction is typically exothermic, and controlling the temperature is crucial to prevent decomposition and the formation of byproducts. smolecule.comgoogle.com The process can be optimized to achieve high conversion rates, with some methods reporting up to 98% conversion of nicotine. evitachem.comgoogle.com The reaction is generally performed by slowly adding nicotine to a solution of hydrogen peroxide, sometimes with a non-oxidizing acid catalyst like citric acid, and maintaining the temperature below 90°C. google.com
The use of m-CPBA is another effective method. Treating (S)-(-)-nicotine with one equivalent of m-CPBA yields a diastereomeric mixture of trans- and cis-nicotine-1'-N-oxide. semanticscholar.org
Table 1: Comparison of Oxidation Methods for Nicotine
| Oxidizing Agent | Catalyst/Conditions | Reported Nicotine Conversion | Key Observations |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Citric Acid, ~80°C | 98% | Exothermic reaction; produces a mixture of cis and trans isomers. evitachem.comgoogle.com |
| m-Chloroperbenzoic Acid (m-CPBA) | 1 equivalent, CHCl₃, room temperature | Good yield | Produces a diastereomeric mixture of N'-oxides. semanticscholar.org |
| Potassium Peroxymonosulfate (KPMS) | Alkaline pH, slight heating | Effective | Reaction takes ~40 minutes at room temperature; faster with heat. nih.gov |
The N-oxidation of the pyrrolidine nitrogen in (S)-nicotine results in the formation of two diastereomers, due to the creation of a new stereocenter at the nitrogen atom. These are designated as the trans-(1'S,2'S)-nicotine 1'-N-oxide and cis-(1'R,2'S)-nicotine 1'-N-oxide. nih.gov The stereoselectivity of the oxidation is highly dependent on the reaction conditions and the oxidizing agent used.
In chemical synthesis, the oxidation of (S)-nicotine with hydrogen peroxide in the presence of citric acid yields a mixture of the two diastereomers, with a reported cis to trans ratio of 1:1.67. google.com This indicates a slight preference for the formation of the trans isomer under these conditions. Following the reaction, the trans-diastereomer can often be isolated in pure form through crystallization, for example, after azeotropic dehydration of the reaction mixture. google.com
Biological systems, however, exhibit a much higher degree of stereoselectivity. The conversion of nicotine to this compound in humans is mediated by flavin-containing monooxygenase 3 (FMO3). nih.gov This enzymatic process is highly selective for the trans-isomer. nih.govnih.gov In fact, studies of smokers and individuals administered nicotine have shown that only the trans-diastereomer is detected in urine. nih.govnih.gov In contrast, pig liver FMO1 produces a trans:cis ratio of 57:43, demonstrating species-specific differences in enzyme stereoselectivity. nih.govacs.org
Table 2: Diastereomer Ratios in this compound Synthesis
| Method | System | trans:(cis) Ratio | Absolute Configuration (from S-Nicotine) |
|---|---|---|---|
| Chemical Oxidation (H₂O₂, Citric Acid) | Laboratory Synthesis | ~62.5 : 37.5 (1.67:1) | trans: (1'S,2'S), cis: (1'R,2'S) google.com |
| Enzymatic Oxidation (FMO3) | Human Metabolism | Exclusive trans | trans: (1'S,2'S) nih.govnih.gov |
| Enzymatic Oxidation (FMO1) | Pig Liver | 57:43 | trans: (1'S,2'S), cis: (1'R,2'S) nih.govacs.org |
Reduction Reactions of this compound
This compound can be readily reduced back to nicotine. This reduction is a significant pathway in vivo, where it is believed to contribute to the recycling of nicotine in the body. nih.gov In synthetic chemistry, this reaction can be employed to recover the parent nicotine from undesired isomers after a stereoselective synthesis and separation process. For instance, the remaining cis-isomer from an oxidation reaction can be reduced to nicotine, which can then be re-used in a subsequent oxidation step. google.com
While specific laboratory reagents for the reduction of this compound back to nicotine are not extensively detailed in the provided context, reductions of similar N-oxides are well-established. For example, the related compound myosmine-N'-oxide can be reduced to nornicotine (B190312) using zinc dust and acetic acid. tandfonline.com This suggests that standard reducing agents for N-oxides would be effective.
Structural Modifications for Research Purposes
The structure of this compound can be modified to produce other compounds, often for research into nicotine chemistry and metabolism. A notable reaction is its interaction with acetic anhydride. This reaction does not simply remove the oxygen but results in a rearrangement, affording a good yield of 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone. tandfonline.com This product can subsequently be hydrolyzed to pseudooxynicotine (B1209223). tandfonline.com Interestingly, reacting this compound with acetyl chloride or benzoyl chloride under similar conditions furnishes pseudooxynicotine directly, without the isolation of the corresponding acyl intermediate. tandfonline.com
These transformations highlight the reactivity of the N-oxide group and its utility in modifying the pyrrolidine ring of the nicotine framework, providing access to other nicotine-related compounds for further study.
Mechanistic Investigations of Nicotine 1 N Oxide Interactions
Enzyme Kinetics Studies with FMOs and other N-oxidizing Enzymes
The primary enzymatic pathway for the formation of Nicotine (B1678760) 1-N-oxide involves flavin-containing monooxygenases (FMOs) nih.govaacrjournals.orgpharmgkb.orgnih.govncats.ioaacrjournals.orgaacrjournals.orgresearchgate.netumaryland.edunih.govwikipedia.org. In humans, FMO3 is considered a major hepatic enzyme responsible for this N-oxidation, with FMO1 also showing significant activity, particularly in extra-hepatic tissues nih.govaacrjournals.orgaacrjournals.orgresearchgate.net. FMO2, FMO4, and FMO5 also exhibit activity, though generally at lower levels or with higher substrate affinities nih.govaacrjournals.org. Studies have demonstrated that FMO3 activity in the liver is approximately 10-fold greater than that of FMO1 researchgate.net.
Enzyme kinetic studies have elucidated the efficiency of various FMO isoforms in metabolizing nicotine. For instance, in vitro assays using recombinant human FMOs have shown that FMO1 and FMO3 exhibit high activity for nicotine N'-oxidation, characterized by similar Michaelis constants (Km) and maximal velocities (Vmax) nih.govaacrjournals.org. FMO2 demonstrates moderate activity, while FMO4 and FMO5 display considerably lower activity, with Km values exceeding 5.0 mmol/L nih.govaacrjournals.org. In humans, this N-oxidation pathway is highly selective for the trans-isomer of Nicotine 1-N-oxide nih.govannualreviews.org.
Table 1: Kinetic Parameters of Nicotine N'-Oxidation by Human FMO Isoforms (In Vitro)
| FMO Isoform | Km (mmol/L) | Vmax/Km (nL/min/mg) | Relative Activity |
| FMO1 | ~0.75 | ~16 | High |
| FMO3 | ~0.70 | ~16 | High |
| FMO2 | - | ~1.8 | Moderate |
| FMO4 | >5.0 | Low | Low |
| FMO5 | >5.0 | Low | Low |
Note: Data are representative of findings from studies using recombinant human FMOs and in vitro assays. Km values for FMO2 were not consistently reported in the provided sources for direct comparison.
Furthermore, research indicates that this compound formation by FMOs can be inversely correlated with the activity of Cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine hydroxylation nih.govaacrjournals.orgaacrjournals.org. In individuals with deficient CYP2A6 activity, this compound levels tend to be elevated, suggesting that FMO-mediated N-oxidation serves as a compensatory or alternative metabolic route nih.govaacrjournals.orgaacrjournals.orgaacrjournals.org.
Molecular Interactions with Biological Targets in Preclinical Models (focus on mechanisms)
Specific molecular targets and detailed mechanistic interactions of this compound in preclinical models are not as extensively characterized as those of nicotine itself. While nicotine's primary mechanism of action involves binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central and peripheral nervous systems, leading to the release of various neurotransmitters and activation of downstream signaling pathways (e.g., MAPK/ERK, PI3K/AKT), direct evidence for this compound engaging these or other specific biological targets with similar potency or mechanism is limited in the reviewed literature wikipedia.orgontosight.ainih.gov.
Investigations into its Role in Cellular Pathways (e.g., in vitro studies)
In vitro studies have been crucial in elucidating the enzymatic pathways responsible for this compound formation. Experiments utilizing cell lines engineered to overexpress specific FMO isoforms, such as HEK293 cells, have confirmed the direct catalytic activity of FMO1, FMO2, FMO3, and to a lesser extent FMO4 and FMO5, in the N-oxidation of nicotine nih.govaacrjournals.org. These studies allow for the detailed kinetic analysis of these enzymes and the impact of genetic variants on this compound production nih.govaacrjournals.org.
Beyond its formation, this compound's role in cellular pathways is primarily understood through its metabolic fate. It is generally considered a relatively stable metabolite that is not extensively further metabolized by mammalian enzymes nih.govncats.ioumaryland.edu. However, evidence suggests that gut bacteria can reduce this compound back to nicotine, potentially leading to a recycling of nicotine within the body nih.govnih.gov. This microbial biotransformation represents an interaction within the broader cellular and microbial environment associated with nicotine metabolism.
The correlation between elevated this compound levels and reduced CYP2A6 activity in smokers highlights its significance in alternative metabolic clearance pathways nih.govaacrjournals.orgaacrjournals.org. In cellular contexts where the primary detoxification or metabolic route (CYP2A6-mediated hydroxylation) is compromised, FMO-mediated N-oxidation becomes a more prominent pathway for nicotine clearance. This implies a role for this compound in cellular detoxification strategies, particularly under conditions of altered enzyme function.
Q & A
Basic Research Questions
Q. How can Nicotine 1-N-oxide be analytically distinguished from structurally similar compounds (e.g., nicotine, cotinine) in complex mixtures?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). For example, this compound exhibits a retention time of 17.533 minutes under specific chromatographic conditions (Rtx-VMS column, 30 m length, methylene chloride diluent) . Cross-validation with spectral data (e.g., NMR, HRMS) ensures structural confirmation. Standardize protocols by referencing retention indices and fragmentation patterns in MS databases.
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters comprehensively:
- Reactants : Quantities (molar ratios), purity grades, and sources.
- Conditions : Temperature, solvent system, reaction time, and catalyst (if applicable).
- Purification : Techniques (e.g., column chromatography, recrystallization) and solvent ratios.
- Characterization : Provide - and -NMR spectra, HRMS, and elemental analysis for novel compounds. For known compounds, cite prior literature and include purity verification (e.g., HPLC ≥95%) .
Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Replicate experiments : Ensure consistent sample preparation (e.g., solvent, concentration).
- Control protonation states : Adjust pH to avoid unintended protonation of the N-oxide moiety, which alters spectral profiles (e.g., absorbance changes at pH < 2) .
- Cross-reference : Compare data with published spectra in authoritative databases (e.g., NIST Chemistry WebBook) and validate using multiple techniques (e.g., IR, X-ray crystallography) .
Advanced Research Questions
Q. How does the N-oxide moiety in this compound influence its electronic properties and reactivity compared to nicotine?
- Methodological Answer :
- Electron-withdrawing effects : Use Hammett σ values to quantify the substituent’s impact. The 1-N-oxide structure exhibits reduced electron-withdrawing power compared to 1,4-di-N-oxide derivatives, affecting redox behavior and reaction kinetics .
- Experimental validation : Conduct cyclic voltammetry to compare oxidation potentials and computational modeling (e.g., DFT) to map electron density distribution.
Q. What factors contribute to variability in this compound’s pharmacokinetic excretion rates across studies?
- Methodological Answer :
- Urinary pH dependency : Renal clearance decreases from 23% to 2% as pH shifts from 5.5 to 8.0. Control urinary pH in animal/human studies using buffered diets or pharmacological agents .
- Metabolite interference : Quantify cotinine and this compound simultaneously via LC-MS/MS to avoid confounding excretion data .
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer :
- Standardize assays : Use isotopically labeled this compound (, ) to track metabolic intermediates.
- Control enzyme activity : Include negative controls (e.g., CYP2A6 inhibitors) to isolate specific metabolic contributions .
- Meta-analysis : Compare datasets using criteria from (e.g., sample adequacy, replication rates) to identify methodological biases .
Data Analysis and Experimental Design
Q. What controls are essential when assessing this compound’s stability under varying pH conditions?
- Methodological Answer :
- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 8–10) buffers to maintain ionic strength.
- Degradation markers : Monitor cotinine and 2,3-dipyridyl as breakdown products via GC-MS .
- Temperature control : Conduct stability studies at 25°C (ambient) and 37°C (physiological) to model real-world conditions .
Q. How should researchers address low reproducibility in this compound’s bioactivity assays?
- Methodological Answer :
- Blind experiments : Assign sample codes to eliminate observer bias.
- Positive/negative controls : Include nicotine (agonist) and mecamylamine (antagonist) in receptor-binding assays.
- Statistical rigor : Predefine sample sizes using power analysis and report all data exclusions transparently .
Data Presentation and Reporting
Q. What guidelines ensure rigorous reporting of this compound research in publications?
- Methodological Answer :
- Supporting Information (SI) : Provide synthetic protocols, spectral raw data, and computational input files. Label SI files with Arabic numerals (e.g., SI_01_Synthesis.pdf) and link them to the main text .
- Data repositories : Deposit spectral data in public databases (e.g., ChemSpider) with persistent identifiers.
- Conflict disclosure : Declare all funding sources and potential competing interests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
